molecular formula C13H21N B1517587 [(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine CAS No. 1019606-02-0

[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B1517587
CAS No.: 1019606-02-0
M. Wt: 191.31 g/mol
InChI Key: DFKGYDVQBKHVBJ-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N(2,4-dimethylphenyl)methylamine | 1019606-02-0. It is characterized by a benzyl group attached to a 2-methylpropylamine moiety(2,4-dimethylphenyl)methylamine | 1019606-02-0. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)8-14-9-13-6-5-11(3)7-12(13)4/h5-7,10,14H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKGYDVQBKHVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzaldehyde with 2-methylpropylamine under reductive amination conditions(2,4-dimethylphenyl)methylamine | 1019606-02-0. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride(2,4-dimethylphenyl)methylamine | 1019606-02-0. The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion(2,4-dimethylphenyl)methylamine | 1019606-02-0.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques(2,4-dimethylphenyl)methylamine | 1019606-02-0. The process may involve continuous flow reactors or batch reactors to handle larger volumes of reactants and products(2,4-dimethylphenyl)methylamine | 1019606-02-0. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity(2,4-dimethylphenyl)methylamine | 1019606-02-0.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding amine oxide.

  • Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as halides or alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Secondary or Tertiary Amines: Resulting from further reduction.

  • Substituted Benzyl Derivatives: Resulting from nucleophilic substitution.

Scientific Research Applications

(2,4-Dimethylphenyl)methylamine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a ligand in biochemical studies to investigate protein interactions.

  • Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)methylamine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific receptors or enzymes, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Benzylamine

  • Phenethylamine

  • N-methylbenzylamine

  • 2,4-dimethylbenzylamine

  • 2-methylpropylamine

Biological Activity

(2,4-Dimethylphenyl)methylamine is an organic compound characterized by its unique structural features, which include a 2,4-dimethylphenyl group bonded to a branched 2-methylpropyl amine. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and safety profiles.

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : Approximately 205.30 g/mol
  • Structure : The compound consists of a dimethyl-substituted phenyl ring attached to a branched alkyl amine.

The biological activity of (2,4-Dimethylphenyl)methylamine is believed to stem from its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. This interaction can influence mood, behavior, and other physiological processes.

Potential Mechanisms:

  • Neurotransmitter Interaction : Similar compounds have shown the ability to modulate neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which could be relevant in therapeutic contexts such as pain management or cancer treatment.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious diseases.

Biological Activity Studies

Research has indicated that compounds structurally similar to (2,4-Dimethylphenyl)methylamine exhibit significant biological activities. Below is a summary of key findings from various studies:

StudyFindings
Compounds similar to (2,4-Dimethylphenyl)methylamine interact with neurotransmitter receptors and may influence mood and behavior.
Investigation into related compounds revealed moderate cytotoxicity against human tumor cell lines (A549 and HeLa), suggesting potential anticancer properties.
Antidepressant effects were noted in dimethylphenylamines, indicating possible therapeutic applications in mood disorders.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that related compounds showed selective toxicity towards A549 (lung carcinoma) and HeLa (cervix carcinoma) cell lines, with mechanisms involving inhibition of tubulin polymerization . This suggests that (2,4-Dimethylphenyl)methylamine may have similar properties worth investigating.
  • Neuropharmacological Effects : Research into the effects of amines on neurotransmitter systems has indicated that certain structural features can enhance their antidepressant activity. The specific structure of (2,4-Dimethylphenyl)methylamine may contribute to such effects.

Safety and Toxicity

While the potential therapeutic benefits are promising, it is essential to consider the safety profile of (2,4-Dimethylphenyl)methylamine. As with many organic amines:

  • Toxicity Levels : The toxicity can vary significantly based on structural modifications; therefore, careful evaluation through in vitro and in vivo studies is necessary.
  • Handling Precautions : Due to its chemical nature, appropriate personal protective equipment (PPE) should be used when handling the compound to mitigate risks associated with flammability and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine
Reactant of Route 2
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[(2,4-Dimethylphenyl)methyl](2-methylpropyl)amine

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